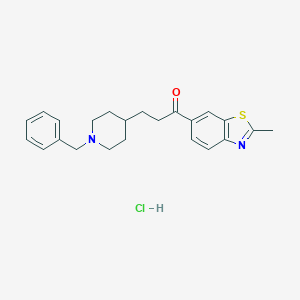
Mebbpp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mebbpp is a chemical compound that has been extensively studied in the field of scientific research. It is a synthetic molecule that has shown great potential in a variety of applications, from drug development to material science. In
Mecanismo De Acción
The mechanism of action of Mebbpp is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Mebbpp has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
Mebbpp has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-tumor properties. Mebbpp has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Mebbpp in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using Mebbpp in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
There are a number of future directions for research on Mebbpp. One area of research could focus on developing more efficient synthesis methods for Mebbpp. Another area of research could focus on further exploring its potential applications in drug development and material science. Additionally, more research could be done to better understand the mechanism of action of Mebbpp and its biochemical and physiological effects.
Métodos De Síntesis
Mebbpp is synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 4-bromoaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an intermediate product. This intermediate product is then reacted with triethylamine to form the final product, Mebbpp.
Aplicaciones Científicas De Investigación
Mebbpp has been extensively studied for its potential applications in drug development. It has been shown to have anti-tumor properties, making it a promising candidate for cancer treatment. Mebbpp has also been studied for its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
149292-56-8 |
|---|---|
Nombre del producto |
Mebbpp |
Fórmula molecular |
C23H27ClN2OS |
Peso molecular |
415 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)-1-(2-methyl-1,3-benzothiazol-6-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H26N2OS.ClH/c1-17-24-21-9-8-20(15-23(21)27-17)22(26)10-7-18-11-13-25(14-12-18)16-19-5-3-2-4-6-19;/h2-6,8-9,15,18H,7,10-14,16H2,1H3;1H |
Clave InChI |
JCRRTHOBVNDWLU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.Cl |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.Cl |
Sinónimos |
1-(2-methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one MeBBPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




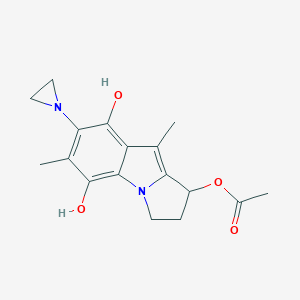

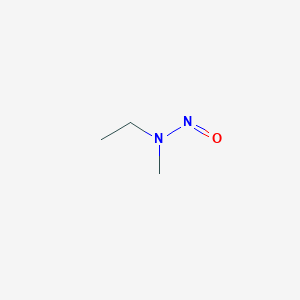
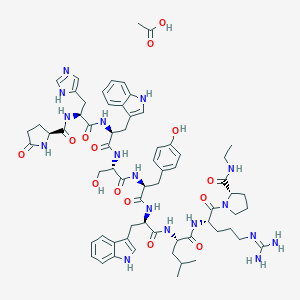

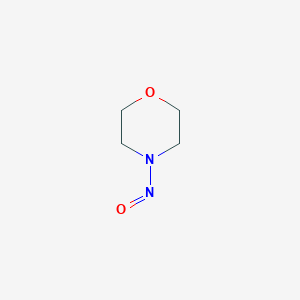
![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)
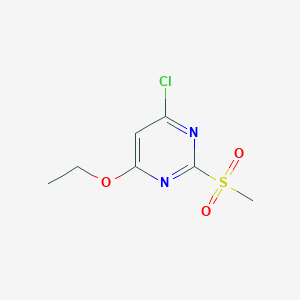
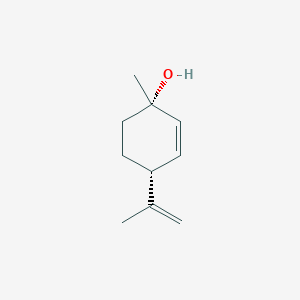
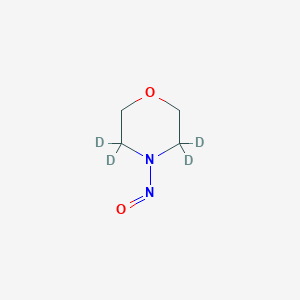

![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)
